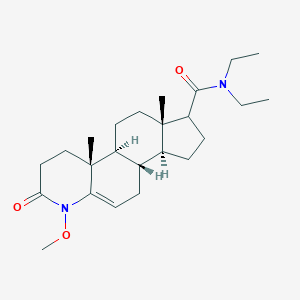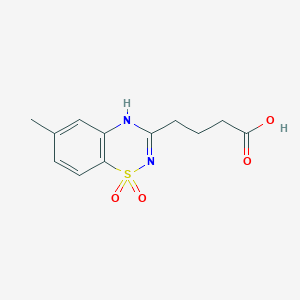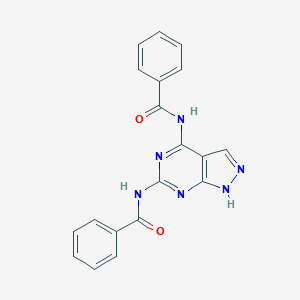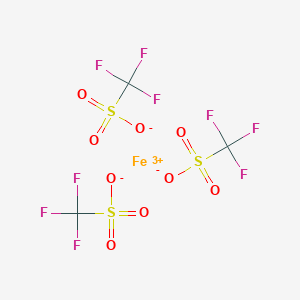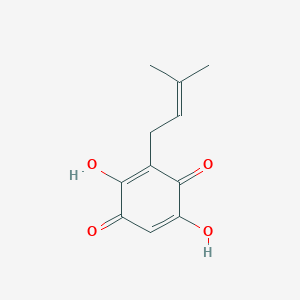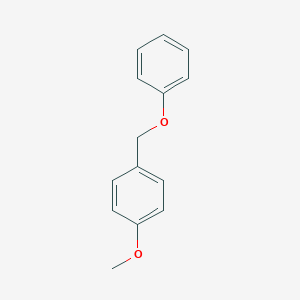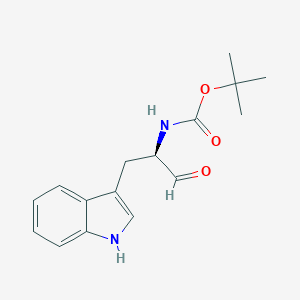
(alphaR)-alpha-(tert-Butoxycarbonylamino)-1H-indole-3-propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AlphaR-alpha-(tert-Butoxycarbonylamino)-1H-indole-3-propanal, also known as Boc-indole-3-aldehyde, is a synthetic chemical compound that belongs to the indole family. It is widely used in scientific research due to its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
(alphaR)-alpha-(tert-Butoxycarbonylamino)-1H-indole-3-propanal-aldehyde has a wide range of scientific research applications. It is commonly used as a starting material for the synthesis of other indole derivatives, which have potential applications in pharmaceuticals, agrochemicals, and materials science. (alphaR)-alpha-(tert-Butoxycarbonylamino)-1H-indole-3-propanal-aldehyde has also been used in the synthesis of indole-based fluorescent dyes, which are widely used in biological imaging and sensing applications.
Wirkmechanismus
(alphaR)-alpha-(tert-Butoxycarbonylamino)-1H-indole-3-propanal-aldehyde has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It also has the ability to scavenge free radicals and protect cells against oxidative stress. These properties make (alphaR)-alpha-(tert-Butoxycarbonylamino)-1H-indole-3-propanal-aldehyde a potential candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Biochemische Und Physiologische Effekte
(alphaR)-alpha-(tert-Butoxycarbonylamino)-1H-indole-3-propanal-aldehyde has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain. It also has the ability to modulate the immune system and reduce inflammation. These effects make (alphaR)-alpha-(tert-Butoxycarbonylamino)-1H-indole-3-propanal-aldehyde a potential candidate for the treatment of various diseases, such as depression, anxiety, and autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
(alphaR)-alpha-(tert-Butoxycarbonylamino)-1H-indole-3-propanal-aldehyde has several advantages for lab experiments. It is readily available and easy to synthesize. It is also stable under normal laboratory conditions and has a long shelf-life. However, it has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. Researchers should take these limitations into account when designing experiments using (alphaR)-alpha-(tert-Butoxycarbonylamino)-1H-indole-3-propanal-aldehyde.
Zukünftige Richtungen
There are several future directions for the research on (alphaR)-alpha-(tert-Butoxycarbonylamino)-1H-indole-3-propanal-aldehyde. One potential direction is the development of new indole derivatives with enhanced properties and potential applications. Another direction is further research on the mechanism of action of (alphaR)-alpha-(tert-Butoxycarbonylamino)-1H-indole-3-propanal-aldehyde, which could lead to the development of new treatments for neurodegenerative diseases and other disorders. Additionally, research on the toxicity and safety of (alphaR)-alpha-(tert-Butoxycarbonylamino)-1H-indole-3-propanal-aldehyde is needed to ensure its safe use in laboratory and clinical settings.
Conclusion
In conclusion, (alphaR)-alpha-(tert-Butoxycarbonylamino)-1H-indole-3-propanal-aldehyde is a synthetic chemical compound with unique properties and potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on (alphaR)-alpha-(tert-Butoxycarbonylamino)-1H-indole-3-propanal-aldehyde could lead to the development of new treatments for various diseases and the discovery of new indole derivatives with enhanced properties and potential applications.
Synthesemethoden
(alphaR)-alpha-(tert-Butoxycarbonylamino)-1H-indole-3-propanal-aldehyde is synthesized by reacting indole-3-acetic acid with tert-butyl carbamate and oxalyl chloride. The resulting product is then treated with sodium borohydride to obtain (alphaR)-alpha-(tert-Butoxycarbonylamino)-1H-indole-3-propanal-aldehyde. This synthesis method has been well-documented in scientific literature and has been used by researchers worldwide.
Eigenschaften
CAS-Nummer |
108104-79-6 |
|---|---|
Produktname |
(alphaR)-alpha-(tert-Butoxycarbonylamino)-1H-indole-3-propanal |
Molekularformel |
C16H20N2O3 |
Molekulargewicht |
288.34 g/mol |
IUPAC-Name |
tert-butyl N-[(2R)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C16H20N2O3/c1-16(2,3)21-15(20)18-12(10-19)8-11-9-17-14-7-5-4-6-13(11)14/h4-7,9-10,12,17H,8H2,1-3H3,(H,18,20)/t12-/m1/s1 |
InChI-Schlüssel |
OGFJDTNJMBRBML-GFCCVEGCSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CNC2=CC=CC=C21)C=O |
SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C=O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C=O |
Synonyme |
(R)-tert-butyl 3-(1H-indol-3-yl)-1-oxopropan-2-ylcarbamate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




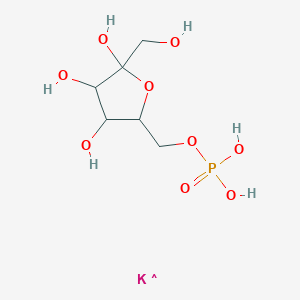
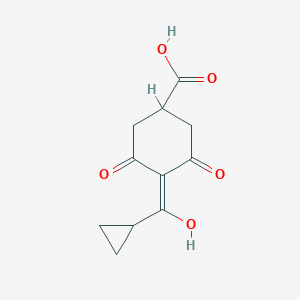



![[1,3]Thiazolo[3,2-a]benzimidazol-6-ol](/img/structure/B12975.png)
